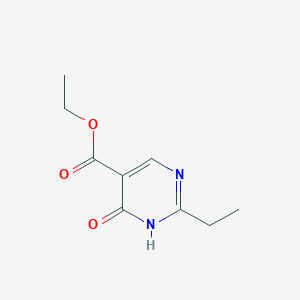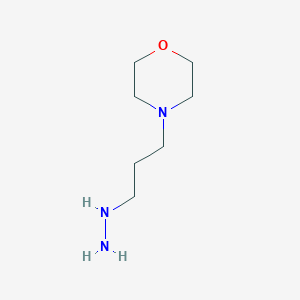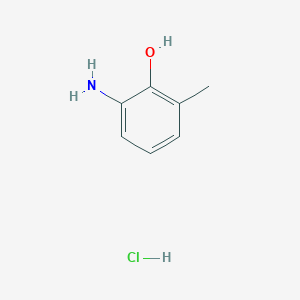
2-Bromo-1-(2,5-dimethylphenyl)ethanone
概要
説明
“2-Bromo-1-(2,5-dimethylphenyl)ethanone” is a chemical compound with the molecular formula C10H11BrO . It is also known by other names such as “2-bromo-1-(2,5-dimethylphenyl)ethan-1-one” and "2,5-Dimethylphenacyl bromide" .
Synthesis Analysis
The synthesis of “2-Bromo-1-(2,5-dimethylphenyl)ethanone” involves the reaction of halogen-exchange with higher yields . It has been used as an effective chemical protective group .Molecular Structure Analysis
The molecular weight of “2-Bromo-1-(2,5-dimethylphenyl)ethanone” is 227.10 g/mol . The InChI string representation of its structure is “InChI=1S/C10H11BrO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3” and its SMILES string is "CC1=CC(=C(C=C1)C)C(=O)CBr" .Chemical Reactions Analysis
The reactivity of “2-Bromo-1-(2,5-dimethylphenyl)ethanone” has been explored through its conversion to various derivatives. For example, it has been used to synthesize thiazole derivatives with potential fungicidal properties.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1-(2,5-dimethylphenyl)ethanone” include a molecular weight of 227.10 g/mol, a computed XLogP3-AA of 3.1, and a topological polar surface area of 17.1 Ų . It has 0 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 2 rotatable bond count .科学的研究の応用
Synthesis of Thiazole Derivatives
“2-Bromo-1-(2,5-dimethylphenyl)ethanone” can be converted into thiazole derivatives through reactions with different reagents . Thiazole derivatives have attracted a great deal of interest due to their antibacterial, antifungal, anti-inflammatory, and antiviral activities . They are also useful as antiallergic, anthelmintic agents, and as sedative hypnotics .
Synthesis of 2-Aminothiazole and 2-Methylthiazole
This compound can be used to prepare 2-aminothiazole and 2-methylthiazole . These compounds have significant applications in medicinal chemistry due to their wide range of biological activities .
Synthesis of 2H-Chromen-2-one and Benzo[b][1,4]thiazine
“2-Bromo-1-(2,5-dimethylphenyl)ethanone” can be used in the synthesis of 2H-chromen-2-one and benzo[b][1,4]thiazine . These compounds are known for their diverse pharmacological properties .
Synthesis of Acyclic Structures
This compound can react with 2-mercapto-4,6-dimethylnicotinonitrile and 1H-benzo[d]imidazole-2-thiol to afford acyclic structures . These structures can be cyclized to produce other compounds .
Synthesis of Hydrazines
“2-Bromo-1-(2,5-dimethylphenyl)ethanone” can be used in the synthesis of hydrazines . Hydrazines have found applications in a large number of areas. Many of them show remarkable biological activities and various similar compounds have been shown to be effective for the treatment of hypertension, tuberculosis, and Parkinson’s disease .
Synthesis of Other Brominated Compounds
This compound can be used in the synthesis of other brominated compounds . These compounds have a wide range of applications in chemical synthesis .
Safety and Hazards
特性
IUPAC Name |
2-bromo-1-(2,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKPAIUSINHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504289 | |
| Record name | 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,5-dimethylphenyl)ethanone | |
CAS RN |
75840-13-0 | |
| Record name | 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














